4-Fluorobenzo[b]thiophene-7-carboxylic acid
Overview
Description
4-Fluorobenzo[b]thiophene-7-carboxylic acid is an organic compound with the molecular formula C(_9)H(_5)FO(_2)S It is a derivative of benzo[b]thiophene, featuring a fluorine atom at the 4-position and a carboxylic acid group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzo[b]thiophene-7-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with benzo[b]thiophene.
Fluorination: Introduction of the fluorine atom at the 4-position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Carboxylation: The carboxylic acid group is introduced at the 7-position through a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluorobenzo[b]thiophene-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials, such as organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 4-Fluorobenzo[b]thiophene-7-carboxylic acid depends on its specific application:
Biological Activity: It may interact with enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity.
Material Science: In materials applications, the compound’s electronic properties are influenced by the fluorine and carboxylic acid groups, affecting its performance in electronic devices.
Comparison with Similar Compounds
Benzo[b]thiophene: The parent compound without the fluorine and carboxylic acid groups.
4-Chlorobenzo[b]thiophene-7-carboxylic acid: Similar structure with a chlorine atom instead of fluorine.
4-Fluorobenzo[b]thiophene: Lacks the carboxylic acid group.
Uniqueness: 4-Fluorobenzo[b]thiophene-7-carboxylic acid is unique due to the combined presence of the fluorine atom and carboxylic acid group, which confer distinct chemical and physical properties. These modifications can enhance its reactivity, binding affinity, and electronic characteristics compared to similar compounds.
Properties
IUPAC Name |
4-fluoro-1-benzothiophene-7-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2S/c10-7-2-1-6(9(11)12)8-5(7)3-4-13-8/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPRMFWHAPJXKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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